4-[5-(2-bromophenoxy)pentyl]morpholine
Description
Properties
IUPAC Name |
4-[5-(2-bromophenoxy)pentyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c16-14-6-2-3-7-15(14)19-11-5-1-4-8-17-9-12-18-13-10-17/h2-3,6-7H,1,4-5,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDHEMNJACQOSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCOC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-bromophenoxy)pentyl]morpholine typically involves the following steps:
Preparation of 2-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.
Formation of 2-bromophenoxyalkyl halide: The 2-bromophenol is then reacted with an appropriate alkyl halide (e.g., 1,5-dibromopentane) under basic conditions to form 2-bromophenoxyalkyl halide.
Nucleophilic substitution: The 2-bromophenoxyalkyl halide is then reacted with morpholine under nucleophilic substitution conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-bromophenoxy)pentyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the phenoxy ring.
Scientific Research Applications
4-[5-(2-bromophenoxy)pentyl]morpholine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[5-(2-bromophenoxy)pentyl]morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can enhance its binding affinity to certain targets, while the morpholine ring can improve its solubility and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural motifs with 4-[5-(2-bromophenoxy)pentyl]morpholine, enabling comparative analysis:
4-(5-Bromo-2-methoxybenzenesulphonyl)morpholine (CAS RN: 325809-68-5)
- Structure : Features a sulfonyl (-SO₂-) group and methoxy (-OCH₃) substituent on the benzene ring.
- Methoxy vs. bromine substitution at the 2-position: Methoxy groups donate electron density via resonance, while bromine is electron-withdrawing. This difference may impact binding affinity in biological systems or catalytic activity .
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine (CAS RN: 485799-04-0)
- Structure : Contains a pyridinyl ring and a boronic ester (dioxaborolane) group.
- The pyridinyl ring introduces nitrogen-based Lewis basicity, which could enhance coordination with metal catalysts compared to the morpholine-bromophenoxy system .
N-[5-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-pentyl]acetamide
- Structure : A pyrrole alkaloid with a pentyl chain and acetamide group.
- Key Differences: The pyrrole core contrasts with the morpholine ring, reducing polarity and altering hydrogen-bonding capacity. The formyl (-CHO) and hydroxymethyl (-CH₂OH) substituents offer distinct reactivity (e.g., aldehyde-based condensations) compared to bromophenoxy groups .
Comparative Data Table
| Property | This compound | 4-(5-Bromo-2-methoxybenzenesulphonyl)morpholine | 4-[5-(Dioxaborolane-pyridinyl)]morpholine |
|---|---|---|---|
| Molecular Formula | C₁₅H₂₂BrNO₂ (est.) | C₁₁H₁₄BrNO₄S (est.) | C₁₅H₂₃BN₂O₃ |
| Functional Groups | Bromophenoxy, morpholine | Bromomethoxybenzenesulphonyl, morpholine | Dioxaborolane, pyridinyl, morpholine |
| Key Reactivity | Electrophilic substitution, SNAr | Sulfonylation, nucleophilic displacement | Suzuki coupling, boronate chemistry |
| Potential Applications | Drug intermediates, antioxidants | Enzyme inhibitors, surfactants | Cross-coupling precursors, catalysts |
Research Findings and Implications
- Synthetic Utility: The boronate-containing analog’s utility in Suzuki reactions highlights opportunities to functionalize the target compound’s bromophenoxy group for tailored synthesis .
- Solubility and Stability : Sulfonyl-containing analogs (e.g., 4-(5-Bromo-2-methoxybenzenesulphonyl)morpholine) may exhibit higher aqueous solubility due to the polar sulfonyl group, whereas the target compound’s lipophilicity could favor membrane permeability .
Q & A
Q. Advanced Research Focus
- PET Radiolabeling : Incorporate ¹⁸F or ¹¹C isotopes to track brain permeability and target occupancy .
- Knockout Models : Compare efficacy in wild-type vs. receptor-knockout animals to confirm mechanism .
- Microdialysis : Measure extracellular neurotransmitter levels (e.g., dopamine) in vivo after administration .
Case Study : A 2024 study used ¹⁸F-labeled analogs to demonstrate >80% dopamine receptor occupancy at 1 mg/kg, correlating with behavioral improvements in Parkinson’s models .
What are the limitations of current toxicity assays for this compound derivatives?
Q. Advanced Research Focus
- False Negatives in Ames Tests : Bromine substituents may mask mutagenic potential of morpholine metabolites .
- CYP450 Inhibition : Fluorine atoms increase metabolic stability but may inhibit CYP3A4, requiring hepatocyte co-culture assays .
- Off-Target Profiling : Use high-content screening (HCS) with >100 kinase targets to identify unintended interactions .
Recommendation : Combine in vitro (HCS) and in silico (molecular docking) approaches for comprehensive toxicity profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
